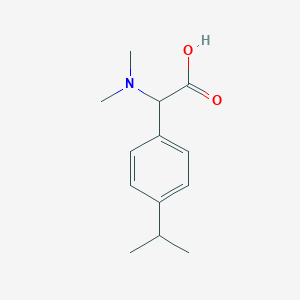
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-((terc-butoxicarbonil)amino)-2-(dietoxicarbonil)acetato de etilo es un complejo compuesto orgánico que presenta tanto grupos funcionales amino como fosforilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((terc-butoxicarbonil)amino)-2-(dietoxicarbonil)acetato de etilo normalmente implica reacciones orgánicas de múltiples pasos. Un método común podría incluir la protección de un grupo amino con un grupo terc-butoxicarbonil (Boc), seguido de reacciones de fosforilación y esterificación. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar una calidad constante e implementar medidas de seguridad para manejar reactivos potencialmente peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-((terc-butoxicarbonil)amino)-2-(dietoxicarbonil)acetato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes estados de oxidación del átomo de fósforo.
Reducción: Las reacciones de reducción pueden modificar el grupo fosforilo u otras partes de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, particularmente en los grupos amino o fosforilo.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, deben controlarse cuidadosamente.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos fosfónicos, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Puede servir como un bloque de construcción para compuestos biológicamente activos.
Medicina: Uso potencial en el desarrollo de fármacos, particularmente en el diseño de moléculas que interactúan con objetivos biológicos específicos.
Industria: Podría utilizarse en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-((terc-butoxicarbonil)amino)-2-(dietoxicarbonil)acetato de etilo dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, influyendo en las vías bioquímicas. Los objetivos moleculares y las vías involucradas deberían identificarse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
2-amino-2-(dietoxicarbonil)acetato de etilo: Carece del grupo protector terc-butoxicarbonil.
2-((terc-butoxicarbonil)amino)-2-(fosforil)acetato de etilo: Carece de los grupos dietoxi en el átomo de fósforo.
Singularidad
El 2-((terc-butoxicarbonil)amino)-2-(dietoxicarbonil)acetato de etilo es único debido a la combinación de sus grupos funcionales, que pueden conferir propiedades específicas de reactividad y estabilidad. Esta singularidad puede hacerlo particularmente valioso en ciertas aplicaciones sintéticas o de investigación.
Propiedades
Fórmula molecular |
C13H26NO7P |
|---|---|
Peso molecular |
339.32 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C13H26NO7P/c1-7-18-11(15)10(14-12(16)21-13(4,5)6)22(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |
Clave InChI |
XUSKNYMYKRZCHT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




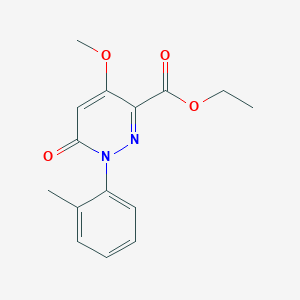
![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
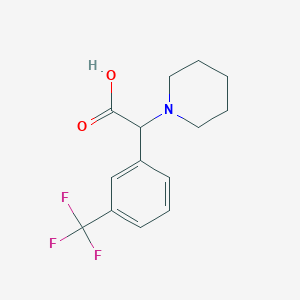

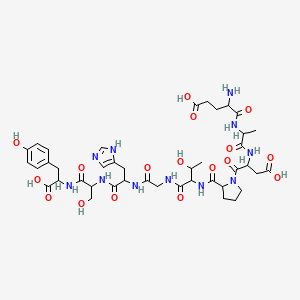
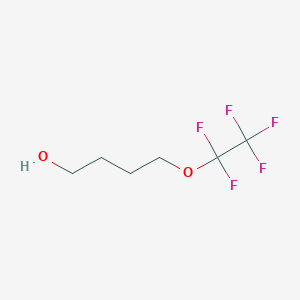
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
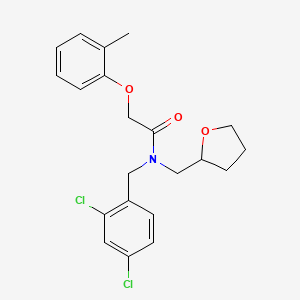
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)
